molecular formula C21H17N3O2S B2719849 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide CAS No. 864858-98-0

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide

Cat. No. B2719849
M. Wt: 375.45
InChI Key: KTDFDGMDLZVPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide” is a chemical compound . It belongs to the class of thienopyridines . The molecular formula of the compound is C20H21N3O5S . The average mass is 415.465 and the monoisotopic mass is 415.12019 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25) . The SMILES string is CC (=O)N1CCC2=C (C1)SC (=C2C#N)NC (=O)C3=CC (=C (C (=C3)OC)OC)OC .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Heterocyclic Synthesis

N-1-Naphthyl-3-oxobutanamide undergoes reactions to yield a variety of heterocyclic compounds, including thieno[2,3-b]pyridine derivatives. These reactions involve interactions with arylidinecyanothioacetamide and α-haloketones, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science (Hussein et al., 2009).

Chemosensors for Transition Metal Ions

Compounds related to the structure of interest have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, with significant potential for applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit a color transition in response to fluoride anions, indicating their utility in the development of fluoride ion sensors. This colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, which could be leveraged in environmental monitoring and healthcare diagnostics (Younes et al., 2020).

Metal–Organic Frameworks

A novel pyridine–acylamide ligand has been synthesized and utilized to construct metal–organic frameworks with diverse structures, demonstrating the potential of these compounds in materials science, particularly in catalysis, gas storage, and separation technologies (Zhang et al., 2014).

Antimicrobial Agents

Chiral linear and macrocyclic bridged pyridines derived from pyridine-2,6-dicarbonyl dichloride have been synthesized and shown to possess antimicrobial properties. These findings highlight the potential of compounds within this chemical space for the development of new antimicrobial agents (Al-Salahi et al., 2010).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13(25)24-9-8-17-18(11-22)21(27-19(17)12-24)23-20(26)16-7-6-14-4-2-3-5-15(14)10-16/h2-7,10H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDFDGMDLZVPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide

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